An In-depth Technical Guide to 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted reactivity, and potential therapeutic applications of the heterocyclic compound 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to be readily functionalized at various positions have made it a cornerstone in the development of numerous therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The introduction of specific substituents onto this core allows for the fine-tuning of its physicochemical and pharmacological properties.
This guide focuses on a specific derivative, 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, a molecule that combines several key functional groups expected to modulate its chemical behavior and biological activity. While specific experimental data for this exact compound is limited in publicly available literature, this guide will provide a robust, extrapolated profile based on established chemical principles and data from closely related analogues.
Predicted Physicochemical and Spectroscopic Properties
The properties of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine are predicted based on the known characteristics of its parent scaffold and the electronic and steric effects of its substituents: the electron-withdrawing nitro and bromo groups, and the electron-donating methyl group.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₆BrN₃O₂ | Based on the chemical structure. |
| Molecular Weight | 272.06 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to brown solid. | The nitro group often imparts color to organic compounds. |
| Melting Point | Expected to be relatively high. | The planar, rigid structure and polar substituents will lead to strong intermolecular forces. For comparison, 8-bromoimidazo[1,2-a]pyridine has a melting point of 70-75 °C. The addition of the nitro group is expected to increase this significantly. |
| Solubility | Poorly soluble in water; soluble in polar aprotic solvents like DMSO and DMF. | The polar nitro group may offer some aqueous solubility, but the overall hydrophobic nature of the bicyclic system will limit it. |
| ¹H NMR | Aromatic protons expected in the range of δ 7.0-9.5 ppm. A singlet for the methyl group around δ 2.5 ppm. | The exact chemical shifts will be influenced by the electronic effects of the substituents. The proton at C5 will likely be a singlet, and the proton at C7 will also be a singlet. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The carbon bearing the nitro group (C3) will be significantly deshielded. | The methyl carbon will appear around δ 20-25 ppm. |
| Mass Spectrometry | A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be observed for the molecular ion peak. | High-resolution mass spectrometry would confirm the elemental composition. |
Proposed Synthesis Protocol
A plausible and efficient synthetic route for 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine can be devised based on established methodologies for the synthesis of related substituted imidazo[1,2-a]pyridines.[4] The proposed pathway involves a two-step process starting from a commercially available substituted 2-aminopyridine.
Step 1: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine
The initial step involves the cyclocondensation of 3-bromo-5-methylpyridin-2-amine with a suitable C2-synthon, such as chloroacetaldehyde or bromoacetaldehyde. This is a classic and widely used method for the construction of the imidazo[1,2-a]pyridine ring system.
Protocol:
-
To a solution of 3-bromo-5-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-Bromo-6-methylimidazo[1,2-a]pyridine.
Step 2: Nitration of 8-Bromo-6-methylimidazo[1,2-a]pyridine
The second step is the regioselective nitration of the electron-rich imidazole ring. The C3 position of the imidazo[1,2-a]pyridine scaffold is known to be susceptible to electrophilic substitution.
Protocol:
-
Dissolve 8-Bromo-6-methylimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or nitronium tetrafluoroborate, while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its completion by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to yield 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine.
Caption: Proposed two-step synthesis of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine.
Predicted Reactivity and Potential Derivatizations
The chemical reactivity of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine will be governed by the interplay of its functional groups.
-
The Nitro Group: The nitro group at the C3 position is a strong electron-withdrawing group, which deactivates the imidazole ring towards further electrophilic substitution. However, it can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino group can then serve as a handle for further derivatization, such as acylation or diazotization reactions.
-
The Bromo Group: The bromine atom at the C8 position is susceptible to nucleophilic aromatic substitution, although this may require harsh conditions. More importantly, it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.
-
The Methyl Group: The methyl group at the C6 position is generally unreactive but can influence the overall electronic properties and solubility of the molecule.
-
The Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic substitution than the imidazole ring.
Caption: Key potential reactions of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine.
Potential Biological Significance and Therapeutic Applications
The presence of the 3-nitro group on the imidazo[1,2-a]pyridine scaffold is particularly significant from a medicinal chemistry perspective. Nitroaromatic compounds are known to be bioreductively activated in hypoxic environments, a characteristic of many solid tumors and certain infectious microorganisms. This has led to the development of nitro-based drugs for cancer and infectious diseases.
-
Anticancer Potential: Several studies have highlighted the anticancer activity of nitro-substituted imidazo[1,2-a]pyridines.[2][3] The mechanism is often attributed to the reduction of the nitro group to reactive species that can induce DNA damage or other cytotoxic effects in cancer cells. The title compound could be investigated for its efficacy against various cancer cell lines, particularly those known to have hypoxic regions.
-
Antimicrobial and Antiparasitic Activity: The 3-nitroimidazo[1,2-a]pyridine scaffold is a key pharmacophore in several compounds with activity against Mycobacterium tuberculosis and various parasites.[4][5] The bioreductive activation of the nitro group is a crucial step in their mechanism of action. Therefore, 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine warrants investigation for its potential as an antitubercular or antiparasitic agent.
The bromo and methyl substituents can further modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, making it an interesting candidate for structure-activity relationship (SAR) studies.
Safety Considerations
As with any novel chemical entity, 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine should be handled with appropriate safety precautions in a laboratory setting. Nitroaromatic compounds can be mutagenic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine is a promising heterocyclic compound with significant potential for applications in medicinal chemistry. While direct experimental data for this molecule is scarce, this guide has provided a comprehensive, extrapolated overview of its chemical properties, a viable synthetic route, and its potential as a lead compound for the development of new anticancer and antimicrobial agents. The synthetic and derivatization pathways outlined here offer a roadmap for further investigation and the generation of a library of related compounds for biological screening.
References
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link][1]
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link][2][3]
-
Desale, S. D., & Deore, V. V. (2025). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Heterocyclic Communications, 15(1), 73-78. [Link][6]
-
Gueiffier, A., et al. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie, 334(7), 224-228. [Link]
-
Hayat, F., et al. (2021). 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. Archiv der Pharmazie, 354(8), e2000419. [Link][5]
-
Tupin, E., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. [Link][4]
-
Via, L. E., et al. (2017). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Medicinal Chemistry Letters, 8(10), 1042-1046. [Link][7]
-
Rossi, R. A., & Pierini, A. B. (2005). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Molecules, 10(8), 904-915. [Link][8]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
